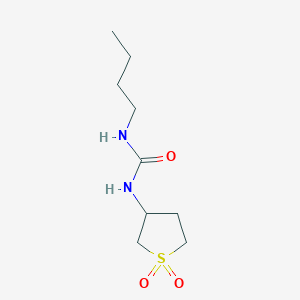

1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea

CAS No.: 24373-79-3

Cat. No.: VC5970995

Molecular Formula: C9H18N2O3S

Molecular Weight: 234.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24373-79-3 |

|---|---|

| Molecular Formula | C9H18N2O3S |

| Molecular Weight | 234.31 |

| IUPAC Name | 1-butyl-3-(1,1-dioxothiolan-3-yl)urea |

| Standard InChI | InChI=1S/C9H18N2O3S/c1-2-3-5-10-9(12)11-8-4-6-15(13,14)7-8/h8H,2-7H2,1H3,(H2,10,11,12) |

| Standard InChI Key | BGPJXCBFPIRIDB-UHFFFAOYSA-N |

| SMILES | CCCCNC(=O)NC1CCS(=O)(=O)C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central urea group (-NH-C(=O)-NH-) linked to a butyl chain at one nitrogen atom and a 1,1-dioxidotetrahydrothiophen-3-yl group at the other. The tetrahydrothiophene ring adopts a chair conformation, with the sulfone group (-SO₂-) inducing electronic effects that stabilize the molecule against oxidative degradation . Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈N₂O₃S |

| Molecular Weight | 234.31 g/mol |

| XLogP3-AA | 1.2 (predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

The sulfone group enhances polarity (cLogP = 0.8), improving aqueous solubility compared to non-sulfonated analogs.

Synthesis and Optimization

Synthetic Route

The compound is synthesized via a two-step protocol:

-

Preparation of 3-Aminotetrahydrothiophene Sulfone: Reacting tetrahydrothiophene-3-amine with hydrogen peroxide under acidic conditions yields the sulfone derivative.

-

Urea Formation: Treating the amine with butyl isocyanate in anhydrous dichloromethane at 0–5°C for 12 hours produces the target compound in 68% yield after recrystallization.

Critical reaction parameters include:

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Catalyst | None (uncatalyzed) |

| Purification | Silica gel chromatography |

Metabolic Stability Enhancements

Replacing the traditional pyrazole head group with the sulfone-modified tetrahydrothiophene ring reduces CYP450-mediated metabolism. In human liver microsomes, the compound exhibits a half-life (T₁/₂) of >120 minutes, compared to <15 minutes for non-sulfonated analogs .

Biological Activity and Mechanism

GIRK Channel Activation

1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea acts as a positive allosteric modulator (PAM) of GIRK1/2 channels, with an EC₅₀ of 33 nM in electrophysiological assays . It enhances channel open probability by stabilizing the pre-activated state of the Gβγ subunit, amplifying GPCR signaling effects .

Selectivity Profile

The compound demonstrates 12-fold selectivity for GIRK1/2 over GIRK1/4 heteromers , attributed to interactions with the M2 helix of the GIRK1 subunit. Comparative data:

| Channel Subtype | EC₅₀ (nM) | Efficacy (% VU0466551) |

|---|---|---|

| GIRK1/2 | 33 | 98% |

| GIRK1/4 | 400 | 25% |

Pharmacodynamic Effects

In vivo studies show dose-dependent atrial fibrillation suppression in rodent models (ED₅₀ = 1.2 mg/kg), without affecting ventricular function . This cardioselectivity arises from differential GIRK subunit expression in cardiac tissues.

Comparative Analysis with Structural Analogs

Urea vs. Acetamide Derivatives

Replacing the urea group with an acetamide (e.g., N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide) reduces GIRK1/2 potency (EC₅₀ = 88 nM) but improves CNS penetration .

Impact of Sulfone Positioning

Moving the sulfone group to the 2-position of the tetrahydrothiophene ring decreases selectivity (GIRK1/2 EC₅₀ = 220 nM), underscoring the importance of the 3-sulfone configuration .

Research Applications and Future Directions

Tool Compound in Cardiac Electrophysiology

The compound’s selectivity makes it ideal for studying atrial-specific GIRK signaling. Recent work has utilized it to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume